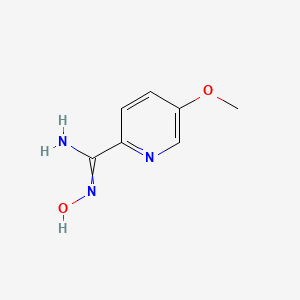
(3-(3-乙氧基-3-氧代丙基)苯基)硼酸
描述
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid: is an organic compound with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . This compound is a member of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
科学研究应用
Chemistry: In chemistry, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key component in the production of high-performance materials .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols in biological systems, which can lead to the inhibition or modulation of target proteins .
Biochemical Pathways
Boronic acids are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds, which can enhance their absorption and distribution .
Result of Action
The effects of boronic acids are generally dependent on their specific targets and can range from enzyme inhibition to modulation of receptor activity .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
生化分析
Biochemical Properties
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. It interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with the active site serine or threonine residues . This interaction inhibits the enzyme’s activity, making (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid a valuable tool in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
The effects of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid has been shown to inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This modulation can affect cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of enzymes . This binding inhibits enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid remains stable under inert atmosphere conditions at 2-8°C . Prolonged exposure to light and air can lead to degradation, reducing its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At high doses, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid can cause adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of optimizing dosage levels in preclinical studies to balance efficacy and safety.
Metabolic Pathways
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to altered cellular metabolism. For example, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid can inhibit glycolytic enzymes, resulting in reduced glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid can influence its activity and efficacy in biochemical assays.
Subcellular Localization
The subcellular localization of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target enzymes and regulatory proteins, increasing its effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid typically involves the reaction of 3-bromo-3-ethoxypropylbenzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .
化学反应分析
Types of Reactions: (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as THF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
相似化合物的比较
- (4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid
- (3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
- (3-ethoxy-3-oxopropyl)boronic acid
Uniqueness: (3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid is unique due to its specific ethoxy and oxopropyl substituents, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
属性
IUPAC Name |
[3-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8,14-15H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJGTDXOUMFFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657174 | |
| Record name | [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-82-2 | |
| Record name | Benzenepropanoic acid, 3-borono-, α-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(3-Ethoxy-3-oxopropyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)
![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)


![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-[4-(trifluoromethoxy)phenyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418283.png)
![3-[4-(4-Chloro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418284.png)
![3-(4-o-Tolyl-pyridin-2-yl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418287.png)
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)
![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)

